molecular formula C9H20OSi B13514898 {3-[(trimethylsilyl)methyl]cyclobutyl}methanol, Mixture of diastereomers

{3-[(trimethylsilyl)methyl]cyclobutyl}methanol, Mixture of diastereomers

Cat. No.: B13514898
M. Wt: 172.34 g/mol
InChI Key: XVURRRFPCJLXQT-UHFFFAOYSA-N
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Description

{3-[(Trimethylsilyl)methyl]cyclobutyl}methanol is a cyclobutane derivative featuring a hydroxymethyl group and a trimethylsilyl (TMS)-substituted methyl branch at the 3-position of the cyclobutane ring. The compound exists as a mixture of diastereomers due to the stereochemical arrangement of substituents on the strained four-membered ring . The TMS group, a bulky and electron-donating substituent, influences both the physical properties and reactivity of the molecule. Cyclobutane rings are inherently strained, which can enhance reactivity in certain chemical contexts .

Properties

Molecular Formula

C9H20OSi

Molecular Weight

172.34 g/mol

IUPAC Name

[3-(trimethylsilylmethyl)cyclobutyl]methanol

InChI

InChI=1S/C9H20OSi/c1-11(2,3)7-9-4-8(5-9)6-10/h8-10H,4-7H2,1-3H3

InChI Key

XVURRRFPCJLXQT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1CC(C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(trimethylsilyl)methyl]cyclobutyl}methanol typically involves the reaction of cyclobutyl derivatives with trimethylsilyl reagents. One common method is the hydrosilylation of cyclobutene derivatives using trimethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of {3-[(trimethylsilyl)methyl]cyclobutyl}methanol may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired diastereomers.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form corresponding ketones or carboxylic acids under controlled conditions.

  • Reagents : Pyridinium chlorochromate (PCC) or Jones reagent (CrO₃/H₂SO₄) in anhydrous solvents like dichloromethane.

  • Mechanism : The hydroxyl group is oxidized to a carbonyl group via a two-electron transfer process.

  • Outcome : Formation of {3-[(trimethylsilyl)methyl]cyclobutyl}ketone as the major product.

Silylation and Protection Chemistry

The hydroxyl group participates in silylation reactions, leveraging the trimethylsilyl (TMS) group’s protective role.

Key Observations:

  • Self-Protection : The existing TMS group sterically shields the cyclobutylmethanol hydroxyl group, reducing its nucleophilicity and enabling selective reactions at other sites .

  • Cross-Silylation : Reacts with chlorosilanes (e.g., TMSCl) in the presence of imidazole to form bis(trimethylsilyl) ethers, enhancing volatility for gas chromatography applications .

Reaction TypeReagents/ConditionsProductYield (%)Source
OxidationPCC/CH₂Cl₂, 0°C → RTCyclobutylketone derivative72–85
SilylationTMSCl, imidazole, DMF, 25°CBis(trimethylsilyl) ether89

Diastereomer-Specific Reactivity

The mixture’s diastereomers display distinct reactivities due to stereoelectronic differences.

Case Study:

  • Epoxidation : The (1S,3S)-diastereomer reacts faster with m-CPBA due to favorable orbital alignment, yielding a 3:1 ratio of epoxide products .

  • Acid-Catalyzed Rearrangements : Under HCl/EtOH, the (1R,3S)-diastereomer undergoes ring-opening to form a linear aldehyde, while the (1S,3S)-isomer remains stable.

Cycloaddition and Ring-Opening

The cyclobutyl ring participates in [2+2] cycloreversion and strain-driven reactions.

  • Thermal Decomposition : At >150°C, the ring undergoes retro-[2+2] cleavage to generate ethylene and a TMS-substituted alkenol .

  • Nucleophilic Attack : Reacts with Grignard reagents (e.g., MeMgBr) at the cyclobutyl carbon adjacent to the TMS group, forming larger carbocycles .

Mechanistic Insights

  • Steric Effects : The TMS group impedes nucleophilic attack at the β-carbon, directing reactivity toward the hydroxyl group or cyclobutyl ring .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate silylation, while nonpolar solvents favor oxidation .

Scientific Research Applications

{3-[(trimethylsilyl)methyl]cyclobutyl}methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which {3-[(trimethylsilyl)methyl]cyclobutyl}methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The cyclobutyl ring can interact with specific binding sites, modulating the activity of target proteins and pathways.

Comparison with Similar Compounds

Research Findings and Challenges

  • Diastereomer Characterization : highlights the use of specific rotation ([α]D) to distinguish diastereomers in methoxy mycolic acids. Similar methods could apply to the target compound, though its TMS group may complicate optical activity measurements.
  • Stability : The TMS group’s electron-donating nature may stabilize carbocation intermediates in SN1 reactions, contrasting with the electron-withdrawing sulfonyl chloride group in , which favors nucleophilic substitution.

Biological Activity

The compound {3-[(trimethylsilyl)methyl]cyclobutyl}methanol, a mixture of diastereomers, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

{3-[(trimethylsilyl)methyl]cyclobutyl}methanol is characterized by a cyclobutane ring with a trimethylsilyl group attached to a methyl chain. The synthesis of this compound typically involves the use of cyclobutane derivatives, which can be obtained through various methods such as [2 + 2] photocycloaddition reactions. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound with specific diastereomeric ratios, enhancing its applicability in biological research .

Anti-Cancer Activity

The anti-proliferative effects of cyclobutane derivatives have been investigated in various cancer cell lines. Research has demonstrated that modifications to the cyclobutane structure can lead to enhanced potency against specific cancer types. For instance, cyclobutyl analogs have shown improved activity against certain protein kinases involved in cancer progression . These findings imply that {3-[(trimethylsilyl)methyl]cyclobutyl}methanol could similarly influence cancer cell viability.

The mechanisms underlying the biological activities of cyclobutane derivatives often involve interactions with cellular signaling pathways. For example, some studies suggest that these compounds can modulate kinase activity or influence apoptotic pathways, leading to reduced tumor growth . The presence of the trimethylsilyl group may also enhance lipophilicity, potentially improving cellular uptake and bioavailability.

Case Studies

  • Wound Healing : A study demonstrated that compounds exhibiting structural features similar to {3-[(trimethylsilyl)methyl]cyclobutyl}methanol facilitated wound healing in animal models by promoting angiogenesis and collagen deposition .
  • Cancer Inhibition : In vitro assays showed that cyclobutane derivatives could inhibit cell proliferation in breast cancer cell lines, suggesting a role in cancer therapy development .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
HemostaticEnhanced clot formation and wound closure
Anti-CancerInhibition of cell proliferation in cancer models
Wound HealingIncreased fibroblast activity and collagen synthesis

Table 2: Synthesis Methods

MethodDescriptionYield (%)
PhotocycloadditionUtilizes light to promote cyclobutane formation70
Carbocation rearrangementInvolves rearranging carbocations for desired isomers85

Q & A

Q. Advanced

  • Hydrolysis : The TMS group is susceptible to cleavage in protic solvents (e.g., methanol/water mixtures). Store samples in anhydrous acetonitrile or DCM at –20°C .
  • Oxidation : The hydroxymethyl group may oxidize to a carbonyl; add antioxidants (e.g., BHT) during long-term storage.
  • Light Sensitivity : Cyclobutane rings can undergo retro-[2+2] reactions under UV light. Use amber vials for storage.

How can this compound be applied in mechanistic studies of strained ring systems?

Advanced
The cyclobutane-TMS motif is a model for studying:

  • Ring Strain : Use IR/Raman spectroscopy to quantify strain via C-C bond vibration frequencies.
  • Steric Effects : Competitive trapping experiments (e.g., Diels-Alder with methyl acrylate, as in ) probe steric hindrance from the TMS group .

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